molecular formula C21H22N2O4S B4131771 1-[1-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

1-[1-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Cat. No.: B4131771
M. Wt: 398.5 g/mol
InChI Key: SKADMQBTRCSVOV-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a thiourea group, a dimethoxyphenyl group, and a chromenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea typically involves the reaction of 2,5-dimethoxyphenethylamine with 4-methyl-2-oxo-2H-chromen-7-yl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effective and efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of alkylated or acylated thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure with an acetamide group instead of a thiourea group.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Contains a dimethoxyphenyl group and an ethanamine group.

Uniqueness

N-[1-(2,5-dimethoxyphenyl)ethyl]-N’-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is unique due to the presence of both a thiourea group and a chromenyl group, which may contribute to its distinct biological activities and potential applications. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxochromen-7-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-12-9-20(24)27-19-10-14(5-7-16(12)19)23-21(28)22-13(2)17-11-15(25-3)6-8-18(17)26-4/h5-11,13H,1-4H3,(H2,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKADMQBTRCSVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC(C)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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